molecular formula C29H62O7 B14356722 Carbonic acid;tetradecane-1,14-diol CAS No. 90383-25-8

Carbonic acid;tetradecane-1,14-diol

Cat. No.: B14356722
CAS No.: 90383-25-8
M. Wt: 522.8 g/mol
InChI Key: KYXYWMBZCKNHKG-UHFFFAOYSA-N
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Description

Structure and Synthesis Carbonic acid; tetradecane-1,14-diol is a carbonate ester derived from the reaction of carbonic acid (H₂CO₃) with tetradecane-1,14-diol (HO-(CH₂)₁₄-OH). The esterification likely replaces the hydroxyl groups of the diol with carbonate linkages, forming a structure analogous to O=C(O-(CH₂)₁₄-O-)₂.

Properties

CAS No.

90383-25-8

Molecular Formula

C29H62O7

Molecular Weight

522.8 g/mol

IUPAC Name

carbonic acid;tetradecane-1,14-diol

InChI

InChI=1S/2C14H30O2.CH2O3/c2*15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;2-1(3)4/h2*15-16H,1-14H2;(H2,2,3,4)

InChI Key

KYXYWMBZCKNHKG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCO)CCCCCCO.C(CCCCCCCO)CCCCCCO.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Transesterification with Dimethyl Carbonate (DMC)

A prominent method involves the transesterification of tetradecane-1,14-diol with dimethyl carbonate (DMC), a green reagent. This one-pot process, adapted from polycarbonate synthesis methodologies, employs catalytic systems to facilitate carbonate bond formation.

Reaction Conditions:

  • Catalyst: 4-Dimethylaminopyridine (DMAP) or lithium acetylacetonate (LiAcac)
  • Solvent: 1,4-Dioxane
  • Temperature: 120°C
  • Time: 72 hours
  • Molar Ratio (DMC:Diol): 1:1

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on DMC’s electrophilic carbonyl carbon, releasing methanol as a byproduct. Molecular sieves (4 Å) are used to adsorb methanol, driving the equilibrium toward product formation.

Mechanistic Insights:

  • Activation: DMAP deprotonates the diol, enhancing its nucleophilicity.
  • Transesterification: The activated diol attacks DMC, forming a methyl carbonate intermediate.
  • Methanol Elimination: Sequential elimination of methanol yields the final carbonate ester.

Challenges and Solutions:

  • Polymerization Risk: Stoichiometric control (1:1 DMC:diol) minimizes oligomerization.
  • Byproduct Management: Molecular sieves ensure >90% methanol removal, critical for high yields.

Industrial-Scale Production Considerations

Industrial adaptations prioritize cost-efficiency and scalability. Key modifications include:

  • Catalyst Recycling: DMAP recovery via distillation reduces costs.
  • Continuous Flow Systems: Enhance heat transfer and reduce reaction time.
  • Solvent Optimization: Substituting 1,4-dioxane with recyclable ionic liquids (e.g., [BMIM][BF₄]) improves sustainability.

Characterization and Quality Control

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): Peaks at δ 1.2–1.4 ppm (methylene protons) and δ 4.1–4.3 ppm (carbonate-linked $$-\text{CH}_2-$$).
    • ¹³C NMR: Resonances at δ 60–70 ppm (carbonate carbons) and δ 20–35 ppm (aliphatic chain).
  • Infrared Spectroscopy (IR): Strong absorption at 1740 cm⁻¹ ($$ \text{C}=O $$ stretch) and 1250 cm⁻¹ ($$ \text{C}-\text{O} $$ vibration).

Chromatographic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): A DB-5 column (30 m × 0.25 mm) with a 50–300°C gradient resolves the compound at ~30.77 min. Characteristic fragments include $$ m/z $$ 522 (molecular ion) and $$ m/z $$ 71 (alkyl chain cleavage).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), periodic acid (HIO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Aldehydes, ketones

    Reduction: Hydrocarbons

    Substitution: Halogenated compounds

Scientific Research Applications

Chemistry

Tetradecane-1,14-diol is used as a precursor in the synthesis of various chemical compounds, including polymers and surfactants. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .

Biology

In biological research, tetradecane-1,14-diol is used to study the effects of long-chain diols on cellular processes. It can be used to investigate membrane fluidity and permeability due to its amphiphilic nature .

Medicine

Its biocompatibility and low toxicity make it suitable for medical applications .

Industry

Tetradecane-1,14-diol is used in the production of lubricants, plasticizers, and adhesives.

Mechanism of Action

The mechanism of action of tetradecane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound acts as a nucleophile, attacking electrophilic centers in other molecules .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₅H₂₈O₅ (estimated for the carbonate ester, assuming two carbonate groups replace the diol’s hydroxyls).
  • Molecular Weight : ~262.38 g/mol (based on tetradecane-1,14-diol’s MW of 230.39 + carbonate contribution).
  • Physical State : Likely a solid at room temperature, given the high melting point of the parent diol (85–89°C) .

Pharmacological Activity
Carbonic acid esters, including derivatives of tetradecane-1,14-diol, exhibit marked central nervous system (CNS) excitation and antidepressant activity. Compounds such as PS-1 and P-8-Y (structurally related esters) demonstrate lower toxicity than imipramine, a tricyclic antidepressant, while showing superior efficacy in antagonizing reserpine-induced hypothermia .

Structural Analogues
Compound Name Structure Key Features Reference
Tetradecane-1,14-diol HO-(CH₂)₁₄-OH Linear C₁₄ diol; saturated backbone
(5Z,9Z)-Tetradeca-5,9-diene-1,14-diol HO-(CH₂)₃-CH=CH-(CH₂)₂-CH=CH-(CH₂)₄-OH Unsaturated diol; increased conformational flexibility
1,2-Tetradecanediol HO-CH₂-(CH₂)₁₂-CH₂-OH Positional isomer; vicinal diol
E,E,Z-1,3,12-Nonadecatriene-5,14-diol C₁₉ diol with three double bonds Longer chain; natural product in plant extracts
Tetradecane-1,14-dicarboxylic acid HOOC-(CH₂)₁₄-COOH Dicarboxylic acid; precursor for perfumes
Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Tetradecane-1,14-diol 230.39 85–89 356.1 0.904
1-Tetradecanol 214.39 38 167 (20 mmHg) 0.823
1,2-Tetradecanediol 230.39 Not reported Not reported Not reported
Tetradecane-1,14-dicarboxylic acid 286.40 ~120–130 (estimated) Not reported Not reported

Key Observations :

  • Saturation vs. Unsaturation: Unsaturated diols (e.g., (5Z,9Z)-tetradecadiene-diol) have lower melting points due to reduced crystallinity .
  • Chain Length: Longer diols (e.g., C₁₉ Nonadecatriene-diol) are often liquid at room temperature, enhancing solubility in organic matrices .

Mechanistic Insights :

  • Carbonic acid esters with tertiary alcohol moieties (e.g., 1-aryl-3-dimethylamino-1-propanols) show enhanced blood-brain barrier penetration, explaining their CNS activity .
  • Natural diols like Nonadecatriene-5,14-diol disrupt bacterial membranes, contributing to antimicrobial effects .

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